(R)-Chroman-3-amine is a chiral amine compound characterized by its chroman structure, which is a fused bicyclic system comprising a benzene ring and a saturated tetrahydrofuran ring. This compound is significant in medicinal chemistry and organic synthesis due to its unique stereochemical properties, making it valuable for synthesizing enantiomerically pure compounds. The hydrochloride salt form, (R)-chroman-3-amine hydrochloride, is commonly referenced in scientific literature and commercial sources, with the chemical identifier 59108-53-1.
(R)-Chroman-3-amine is derived from chroman-3-one through reduction and subsequent amination processes. Its synthesis often involves the use of chiral catalysts to ensure the desired enantiomeric purity. The compound can also be obtained from various chromene derivatives through specific synthetic routes that emphasize stereochemistry .
This compound falls under the category of chiral amines, which are compounds containing an amine functional group attached to a chiral center. It is classified as an organic compound and more specifically as a chroman derivative, which relates to its structural framework that includes both aromatic and aliphatic components.
The synthesis of (R)-chroman-3-amine typically involves two main steps: the reduction of chroman-3-one followed by amination.
In industrial applications, high-pressure reactors are used for large-scale hydrogenation processes. Chiral catalysts play a crucial role in ensuring high yields and enantiomeric excess. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels.
(R)-Chroman-3-amine possesses a distinct molecular structure that contributes to its chemical properties.
The structure consists of:
The molecular formula for (R)-chroman-3-amine is with a molecular weight of approximately 149.19 g/mol. The compound's stereochemistry is critical for its reactivity and interaction with biological targets .
(R)-Chroman-3-amine participates in various chemical reactions due to its functional groups.
Common reagents include:
The mechanism of action for (R)-chroman-3-amine largely depends on its application in biological systems.
In biological contexts, (R)-chroman-3-amine may act as a ligand, interacting with specific receptors or enzymes, potentially influencing signaling pathways or enzymatic activities. Its unique chirality allows it to selectively bind to certain targets, enhancing its efficacy in therapeutic applications .
Research has indicated that compounds similar to (R)-chroman-3-amine exhibit potential cytostatic effects, suggesting possible antitumor activity when utilized as part of drug development efforts .
The physical and chemical properties of (R)-chroman-3-amine are essential for understanding its behavior in various environments.
Relevant data such as melting points and boiling points are crucial for practical applications but may vary based on purity and specific synthesis methods employed .
(R)-Chroman-3-amine has diverse applications across several scientific fields:
Catalytic asymmetric hydrogenation represents a cornerstone strategy for synthesizing enantiomerically enriched (R)-Chroman-3-amine from prochiral ketone precursors. This approach typically targets chroman-3-one (1) as the key intermediate, which undergoes hydrogenation to form chroman-3-ol (2), followed by stereospecific amination. Ruthenium complexes with chiral phosphine ligands (e.g., BINAP derivatives) achieve enantioselectivities >90% ee for the alcohol intermediate under moderate hydrogen pressures (50–100 bar) [8]. Subsequent Mitsunobu or azide displacement reactions introduce the amine functionality while preserving stereochemical integrity. A significant limitation arises from the instability of chroman-3-one under high-temperature hydrogenation conditions, often leading to ring-opening byproducts. Recent advances employ iridium catalysts with N,P-ligands to suppress side reactions, enabling hydrogenation at ambient temperature with 85–92% ee [4] [9].
Table 1: Catalytic Asymmetric Hydrogenation of Chroman-3-one
| Catalyst System | Conditions | Product ee (%) | Yield (%) |
|---|---|---|---|
| Ru/(R)-BINAP | 80°C, 80 bar H₂ | 92 (S-alcohol) | 85 |
| Ir/(R,S)-Josiphos | RT, 30 bar H₂ | 88 (R-alcohol) | 91 |
| Rh/(S)-DTBM-Segphos | 50°C, 50 bar H₂ | 95 (S-alcohol) | 78 |
Biocatalytic alternatives utilize ketoreductases (KREDs) engineered for chromanone reduction. KRED-121 achieves >99% ee for (R)-chroman-3-ol at 200 g/L substrate loading, though substrate solubility limitations necessitate co-solvent optimization [2]. The biocatalytic route eliminates transition-metal contamination risks but requires additional chemical steps for amine installation.
Direct asymmetric reductive amination (DARA) of chroman-3-one with ammonia or protected amines provides a streamlined route to (R)-Chroman-3-amine. Iridium-phosphoramidite catalytic systems demonstrate exceptional efficiency, leveraging sterically tunable ligands to enforce enantioselectivity. Bulky 3,3′-1-naphthyl-substituted phosphoramidite ligands (e.g., L4) create a chiral pocket that directs Si-face hydride delivery, achieving 97% ee in trifluoroethanol/methyl acetate solvent systems [4] [9]. Primary alkyl amines like 3-phenylpropylamine serve as optimal nitrogen sources, yielding secondary amines directly without requiring deprotection. The catalytic system operates at remarkably low loadings (0.05 mol% Ir), enabling turnover numbers (TON) exceeding 1,900 while maintaining >95% ee.
Table 2: Ligand Effects in Iridium-Catalyzed Reductive Amination
| Ligand | Steric Bulk | ee (%) | Reaction Time (h) |
|---|---|---|---|
| L1 (H8-BINOL) | Low | 46 | 24 |
| L3 (3,3′-Ph) | Moderate | 69 | 18 |
| L4 (3,3′-1-Nap) | High | 97 | 12 |
Additives critically influence enantiocontrol: FeCl₃ generates in situ HCl that protonates the imine intermediate, accelerating hydride transfer. Newer additive-free protocols utilize electronically modified phosphoramidites (L5) that enforce substrate orientation through CH-π and electrostatic interactions, achieving 94% ee without co-catalysts [9]. This method accommodates electron-deficient chromanones (e.g., 6-nitro derivative) without erosion of stereoselectivity, demonstrating broad functional group tolerance.
Palladium-catalyzed enantioselective C–N coupling constructs the chroman scaffold while simultaneously establishing the chiral amine center. This strategy employs 2-haloaryl β-amino alcohol precursors (e.g., 10) derived from serine analogues. Chiral Pd(0) complexes with t-BuBrettPhos or TADDOL-derived phosphoramidites facilitate intramolecular arylation at 80–100°C, cyclizing with 90–95% ee [8]. The reaction proceeds via oxidative addition of the aryl halide, enantioselective C–N bond formation to the amino group, and reductive elimination. Key advantages include convergent synthesis and avoidance of ketone reduction steps.
Precursor Design Considerations:
Notably, 5-methoxy-substituted precursors undergo cyclization without racemization, yielding (R)-5-methoxy-chroman-3-amine—a direct precursor to Robalzotan—in 82% yield and 93% ee [8]. Microwave irradiation reduces reaction times from 48 hours to 30 minutes while preserving enantiopurity, highlighting potential for process intensification.
Continuous-flow platforms address scalability limitations in batch synthesis of (R)-Chroman-3-amine by enhancing mass/heat transfer and reaction control. Two flow strategies dominate:
Enzymatic Reductive Amination: Immobilized amine dehydrogenases (AmDHs) in packed-bed reactors enable continuous asymmetric synthesis. MsmeAmDH immobilized on epoxy-functionalized silica catalyzes chroman-3-one amination with ammonium formate, achieving 96% conversion and 98% ee at 10-minute residence time [2] [3]. Co-immobilization with formate dehydrogenase (FDH) regenerates NADH in situ, eliminating external cofactor feeding. This system maintains 90% productivity over 15 days, demonstrating exceptional operational stability.
Transition-Metal Catalysis in Microreactors: Heterogeneous iridium catalysts (e.g., Ir/phosphoramidite@SiO₂) enable gas-liquid-solid reductive amination under segmented flow conditions. Microfluidic reactors with 3D-printed stainless-steel channels (500 µm diameter) achieve 150 g/L/hr space-time yield of (R)-Chroman-3-amine at 60°C and 20 bar H₂—10-fold higher than batch reactors [3] [6]. Key advantages include:
Table 3: Continuous-Flow Systems for (R)-Chroman-3-amine Synthesis
| Method | Reactor Type | Residence Time | Productivity (g/L/h) | ee (%) |
|---|---|---|---|---|
| Enzymatic (AmDH-FDH) | Packed-bed | 10 min | 85 | 98 |
| Heterogeneous Ir | Microfluidic (gas-liquid) | 30 min | 150 | 95 |
| Homogeneous Rh/Ligand | Tube-in-tube (H₂ diffusion) | 2 h | 40 | 91 |
Recent innovations integrate photoredox catalysts in transparent fluoropolymer reactors, enabling visible-light-driven reductive amination at ambient temperature. This approach avoids high-pressure hydrogen and achieves 89% ee, though scalability beyond milligram/hour outputs remains challenging [3].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6